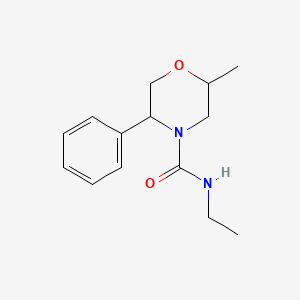![molecular formula C9H14ClN3O B7591688 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK962040 and belongs to the class of beta-3 adrenergic receptor agonists.
作用机制
The mechanism of action of 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol involves its binding to the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue and the urinary bladder. Activation of this receptor leads to the activation of adenylate cyclase, which in turn increases the production of cyclic adenosine monophosphate (cAMP). Increased levels of cAMP activate protein kinase A (PKA), which leads to the phosphorylation of various proteins involved in energy metabolism and thermogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol have been extensively studied in vitro and in vivo. This compound has been shown to increase energy expenditure and promote weight loss in animal models of obesity. Additionally, 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In terms of its bronchodilatory effects, this compound has been shown to relax airway smooth muscle and improve lung function in animal models of asthma and COPD.
实验室实验的优点和局限性
One of the primary advantages of using 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol in lab experiments is its high specificity for the beta-3 adrenergic receptor. This allows researchers to study the effects of beta-3 receptor activation in a more targeted manner. Additionally, this compound has been shown to be stable under various experimental conditions, making it a reliable tool for studying energy metabolism and thermogenesis. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for research on 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol. One of the primary areas of focus is the development of more potent and selective beta-3 adrenergic receptor agonists for the treatment of obesity and type 2 diabetes. Additionally, there is ongoing research on the role of beta-3 receptor activation in other physiological processes, such as cardiovascular function and inflammation. Finally, there is a need for further investigation into the potential use of 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol in the treatment of asthma and COPD, as well as other respiratory disorders.
合成方法
The synthesis method of 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol involves the reaction of 6-chloropyrazine-2-carbaldehyde with (R)-2-amino-1-butanol in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the pure compound. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
科学研究应用
4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol has been extensively studied for its potential applications in various fields of research. One of the primary applications of this compound is in the field of drug discovery, specifically for the treatment of metabolic disorders such as obesity and type 2 diabetes. This compound has been shown to activate the beta-3 adrenergic receptor, which plays a crucial role in regulating energy metabolism and thermogenesis. Additionally, 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol has been investigated for its potential use in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects.
属性
IUPAC Name |
4-[(6-chloropyrazin-2-yl)-methylamino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-7(14)3-4-13(2)9-6-11-5-8(10)12-9/h5-7,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDADMTKAROTBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C1=CN=CC(=N1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)
![3-(2,4-dimethyl-1,3-thiazol-5-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591619.png)
![5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7591624.png)


![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)


![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7591690.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)

![3-Chloro-2-[3-(2-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591707.png)
